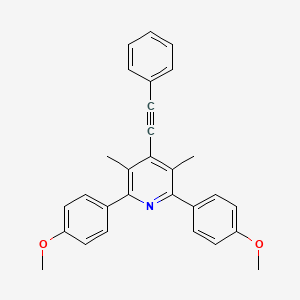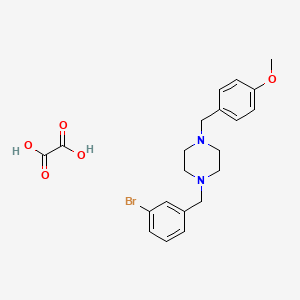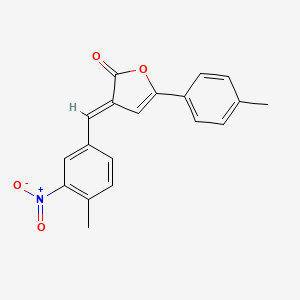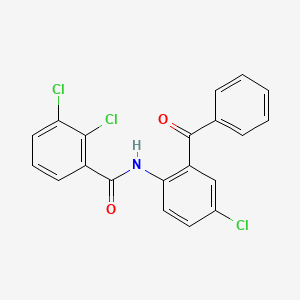
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, also known as DOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
Mecanismo De Acción
The mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is not fully understood, but it is believed to involve the formation of a complex between 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and the metal ion of interest. This complex formation results in a change in the fluorescence properties of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. These effects have been attributed to the ability of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione to chelate metal ions, which can lead to the inhibition of metal-catalyzed oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, one of the limitations of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is its potential toxicity towards cells and tissues, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. One area of research is the development of new synthesis methods that can produce 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in higher yields and purity. Another area of research is the exploration of new applications for 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, such as its use in the detection of other analytes besides metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and its potential toxicity towards cells and tissues.
Métodos De Síntesis
The synthesis of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione involves several steps, including the reaction of 2,4-pentanedione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product, 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione.
Propiedades
IUPAC Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7(16)11(8(2)17)13-9-5-6-10(19-3)14(20-4)12(9)15(18)21-13/h5-6,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBQEQASKWPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4925664.png)


![ethyl 5-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925685.png)

![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)